

# Sofnobrutinib's Target Selectivity Profile: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sofnobrutinib** (formerly AS-0871) is an investigational, orally active, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Carna Biosciences, **sofnobrutinib** is engineered for high selectivity and is currently under investigation for the treatment of inflammatory and immune disorders.[3] This technical guide provides a comprehensive overview of the target selectivity profile of **sofnobrutinib**, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

**Sofnobrutinib** distinguishes itself by preferentially binding to the unactivated form of the BTK protein.[2][4] This mechanism, coupled with its high selectivity, suggests a potential for minimal off-target effects, a desirable characteristic for therapies targeting chronic inflammatory and autoimmune diseases.[2][4]

## **Core Target Potency**

**Sofnobrutinib** demonstrates potent inhibition of its primary target, Bruton's tyrosine kinase. The inhibitory activity has been quantified against both the activated and unactivated forms of the enzyme, highlighting its preference for the latter.



| Target          | Parameter | Value (nM) |
|-----------------|-----------|------------|
| Activated BTK   | IC50      | 3.4        |
| Unactivated BTK | IC50      | 0.3        |

# **Kinase Selectivity Profile**

A comprehensive kinase selectivity profiling study was conducted to assess the specificity of **sofnobrutinib**. The compound was screened against a panel of 312 kinases at a concentration of 0.3  $\mu$ M. The results underscore the remarkable selectivity of **sofnobrutinib**, with only two other kinases being inhibited within the tested concentration range.[5] The identities of these two off-target kinases have not been publicly disclosed.

| Parameter                              | Value  |
|----------------------------------------|--------|
| Number of Kinases Screened             | 312    |
| Sofnobrutinib Concentration            | 0.3 μΜ |
| Number of Off-Target Kinases Inhibited | 2      |

This high degree of selectivity is a key differentiator for **sofnobrutinib**, potentially translating to a more favorable safety profile with a lower incidence of adverse effects often associated with less selective kinase inhibitors.

# **Cellular Activity and Pharmacodynamics**

The biological activity of **sofnobrutinib** has been demonstrated in cellular assays, providing insights into its pharmacodynamic effects. A first-in-human Phase I study in healthy volunteers established the half-maximal inhibitory concentration (IC50) for basophil and B-cell activation. [6][7]

| Cellular Target     | Parameter | Value (ng/mL) |
|---------------------|-----------|---------------|
| Basophil Activation | IC50      | 54.06 - 57.01 |
| B-cell Activation   | IC50      | 187.21        |



These data from ex vivo whole blood assays confirm that **sofnobrutinib** effectively suppresses key immune cell functions at clinically achievable concentrations.[6][7]

# **Signaling Pathways**

**Sofnobrutinib** exerts its therapeutic effect by inhibiting BTK, a critical signaling molecule in various immune cells. The following diagrams illustrate the key signaling pathways modulated by **sofnobrutinib**.



Click to download full resolution via product page

BTK Signaling Pathways Inhibited by **Sofnobrutinib**.

## **Experimental Protocols**

The determination of **sofnobrutinib**'s selectivity profile involves a series of specialized assays. The following sections provide an overview of the likely methodologies employed.

## **Kinase Selectivity Profiling (Mobility Shift Assay)**



Carna Biosciences, the developer of **sofnobrutinib**, widely utilizes a Mobility Shift Assay (MSA) for its kinase profiling services.[8][9] This technique is a robust method for measuring enzyme activity and inhibitor potency.



Click to download full resolution via product page

Generalized Workflow for a Mobility Shift Assay.

### Protocol Outline:

- Kinase Reaction: The BTK enzyme, a fluorescently labeled substrate peptide, and ATP are combined in the wells of a microtiter plate. **Sofnobrutinib** at various concentrations is added to the reaction mixture.
- Incubation: The reaction is allowed to proceed for a defined period, during which the kinase phosphorylates the substrate.
- Termination: The reaction is stopped.
- Electrophoretic Separation: The reaction mixture is introduced into a microfluidic chip where an electric field is applied. The phosphorylated and non-phosphorylated substrates, having different charges, migrate at different rates and are separated.
- Detection: As the separated components pass a detector, a laser excites the fluorescent label, and the emitted light is measured.
- Data Analysis: The ratio of phosphorylated to non-phosphorylated substrate is calculated to
  determine the kinase activity. The percentage of inhibition at different sofnobrutinib
  concentrations is then used to determine the IC50 value.



# BTK Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

To specifically assess the binding of **sofnobrutinib** to the unactivated form of BTK, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based binding assay is a suitable method. Carna Biosciences has published on the development of such assays.[3][4]





Click to download full resolution via product page

Principle of a Competitive TR-FRET Binding Assay.

### Protocol Outline:

• Reagents: The assay utilizes BTK protein labeled with a donor fluorophore (e.g., Europium) and a tracer molecule that binds to the BTK active site labeled with an acceptor fluorophore (e.g., phycoerythrin).



- Competition: In the absence of an inhibitor, the tracer binds to BTK, bringing the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.
- Inhibition: When sofnobrutinib is introduced, it competes with the tracer for binding to BTK.
- Signal Reduction: The binding of **sofnobrutinib** displaces the tracer, increasing the distance between the donor and acceptor, leading to a decrease in the TR-FRET signal.
- Quantification: The degree of signal reduction is proportional to the binding affinity of sofnobrutinib, allowing for the determination of its binding potency (e.g., Ki or IC50).

## **Cellular Pharmacodynamic Assays (Flow Cytometry)**

The inhibitory effect of **sofnobrutinib** on basophil and B-cell activation was likely assessed using flow cytometry.[6]



Click to download full resolution via product page

Workflow for Cellular Pharmacodynamic Assays.

### Protocol Outline:

- Blood Collection: Whole blood samples are collected from subjects.
- Incubation: The blood samples are incubated with varying concentrations of sofnobrutinib.
- Stimulation:
  - For basophil activation, the cells are stimulated with an anti-IgE antibody.
  - For B-cell activation, the cells are stimulated with an anti-IgD antibody.



- Staining: The cells are then stained with fluorescently labeled antibodies specific for activation markers:
  - CD63 for basophils.
  - CD69 for B-cells.
- Flow Cytometry: The samples are analyzed on a flow cytometer to quantify the expression of the activation markers on the target cell populations.
- Data Analysis: The level of marker expression is used to determine the percentage of activated cells. The inhibition of activation at different **sofnobrutinib** concentrations is used to calculate the IC50 value.

## Conclusion

**Sofnobrutinib** is a highly selective, non-covalent BTK inhibitor with potent activity against its target kinase. Its selectivity profile, as demonstrated by comprehensive kinase screening, suggests a low potential for off-target effects. The cellular activity data further corroborates its ability to modulate key immune pathways at clinically relevant concentrations. The combination of high potency and exceptional selectivity positions **sofnobrutinib** as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. Further clinical investigations will be crucial to fully elucidate its therapeutic potential and safety profile in patient populations.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. carnabio.com [carnabio.com]
- 2. Sofnobrutinib|BTK Inhibitor|For Research [benchchem.com]
- 3. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. INVESTIGATIONAL BTK INHIBITOR sofnobrutinib (AS-0871) | Pipeline | Carna Biosciences, Inc. - Drug Discovery [carnabio.com]
- 5. carnabio.com [carnabio.com]
- 6. Safety, pharmacokinetics, and pharmacodynamics of sofnobrutinib, a novel non-covalent BTK inhibitor, in healthy subjects: First-in-human phase I study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay ALL Targets Carna Biosciences, Inc. [carnabio.com]
- 8. carnabio.com [carnabio.com]
- 9. Mobility Shift Assay(MSA)/IMAP™ Kinase Assay Services Carna Biosciences, Inc. [carnabio.com]
- To cite this document: BenchChem. [Sofnobrutinib's Target Selectivity Profile: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10796931#sofnobrutinib-target-selectivity-profile]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com